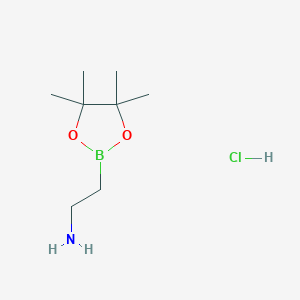

![molecular formula C8H15NO2 B2995398 4,9-Dioxa-1-azaspiro[5.5]undecane CAS No. 614716-29-9](/img/structure/B2995398.png)

4,9-Dioxa-1-azaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

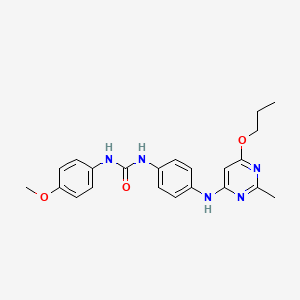

4,9-Dioxa-1-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 614716-29-9 . It has a molecular weight of 157.21 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in several studies . These compounds have been synthesized as selective σ1 receptor ligands . The synthesis involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15NO2 .Chemical Reactions Analysis

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors . These compounds have shown excellent sEH inhibitory activity and bioavailability .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .科学的研究の応用

Novel Synthetic Approaches

The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through a Prins cascade process represents a significant advancement in organic chemistry. This method facilitates the production of spiromorpholinotetrahydropyran derivatives, marking a novel approach to creating such complex structures (Reddy et al., 2014).

Pheromone Synthesis and Biological Insights

Research into the biosynthesis of sex pheromones, particularly 1,7-dioxaspiro[5.5]undecane in the olive fruit-fly, has provided insights into the enzymatic processes involved. These studies have shown that both oxygen atoms in the pheromone originate from dioxygen, implicating monooxygenase-mediated processes in its synthesis. This understanding reveals the complexity of forming the nine-carbon precursor vital for pheromone production (Fletcher et al., 2002).

Antibacterial Agent Development

Exploration into spirocyclic derivatives of ciprofloxacin has led to the creation of new antibacterial agents. By synthesizing derivatives of 1-oxa-9-azaspiro[5.5]undecane, researchers have developed compounds with distinct activity against specific gram-positive and gram-negative bacterial strains. Although these compounds show a narrower spectrum of activity compared to ciprofloxacin, their targeted efficacy highlights the potential for designing more selective antibacterial therapies (Lukin et al., 2022).

Crystal Structure and Thermodynamic Properties

The study of the crystal structure and thermodynamic properties of compounds containing the 1,5-dioxaspiro[5.5] derivative has contributed to a better understanding of their physical and chemical characteristics. Through detailed analysis, researchers have been able to predict and confirm the structural stability and reactivity of these compounds, facilitating their application in various scientific domains (Zeng, Wang, & Zhang, 2021).

Novel Pathways in Spiroacetal Biosynthesis

Oxygen incorporation studies have unveiled novel pathways in spiroacetal biosynthesis, particularly in species like Bactrocera cacuminata and B. cucumis. These findings not only underscore the role of monoxygenase in spiroacetal formation but also highlight the diversity and complexity of biosynthetic processes in nature. Understanding these pathways is crucial for the development of bio-inspired synthetic methods (Fletcher et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,9-dioxa-1-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOCYKFEHDOZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2995326.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2995332.png)

![(Z)-4-((4-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995334.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2995337.png)